![molecular formula C20H26N2O5S B5216988 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide](/img/structure/B5216988.png)
2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy, sulfonylanilino, and methoxyethyl groups attached to an acetamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the sulfonylanilino intermediate: This step involves the reaction of 4-methylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonylanilino intermediate.
Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.
Acetamide formation: The final step involves the reaction of the ethoxylated intermediate with 2-methoxyethylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonylanilino group allows for specific interactions with protein active sites, while the ethoxy and methoxyethyl groups can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxy-N-phenylsulfonylanilino)-N-(2-methoxyethyl)acetamide
- 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-ethylacetamide
- 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethoxyethyl)acetamide
Uniqueness
2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-4-27-18-9-7-17(8-10-18)22(15-20(23)21-13-14-26-3)28(24,25)19-11-5-16(2)6-12-19/h5-12H,4,13-15H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZVIFJTCVDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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